Product packaging for Spiro[2.4]heptan-1-amine hydrochloride(Cat. No.:CAS No. 17202-53-8)

Spiro[2.4]heptan-1-amine hydrochloride

Cat. No.: B1449303
CAS No.: 17202-53-8
M. Wt: 147.64 g/mol
InChI Key: YSELEYMXRJWAHC-UHFFFAOYSA-N
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Description

Spiro[2.4]heptan-1-amine hydrochloride (CAS 17202-53-8) is a spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery. Its unique bridged structure serves as a versatile scaffold for the synthesis of conformationally restricted analogs of bioactive molecules . This compound is a key intermediate in the development of novel probes and candidates, particularly in the design of glutamate analogs for neurological research and the creation of inhibitors for parasitic enzymes like trypanothione reductase . The spiro scaffold is recognized for its potential in developing compounds that can target the central nervous system, making it an attractive starting point for treatments of diseases like Human African Trypanosomiasis . As a GHS-classified substance, it requires careful handling; hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClN B1449303 Spiro[2.4]heptan-1-amine hydrochloride CAS No. 17202-53-8

Properties

IUPAC Name

spiro[2.4]heptan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-6-5-7(6)3-1-2-4-7;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSELEYMXRJWAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17202-53-8
Record name Spiro[2.4]heptan-1-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17202-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name spiro[2.4]heptan-1-amine hydrochloride
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Preparation Methods

Ring Construction via Cyclopropane Expansion and Olefination

A prominent approach to constructing the spiro[2.4]heptane core involves starting from cyclic ketones such as cyclobutanone. The key steps include:

  • Horner-Wadsworth-Emmons reaction : Cyclobutanone reacts with triethyl phosphonoacetate to form an exocyclic alkene intermediate with an electron-withdrawing ester group, activating the double bond for further transformations.
  • Epoxidation and ring expansion : Epoxidation of the alkene followed by Meinwald oxirane rearrangement or dichloroketene addition leads to ring expansion and formation of the spirocyclic framework.
  • Cyclopropylidene installation : The cyclopropane ring is introduced via Wittig or Tebbe olefination protocols, requiring careful optimization to achieve high yields.

This methodology is supported by research into spirocyclic glutamic acid analogs, where spiro[3.3]heptane scaffolds were synthesized using similar strategies, highlighting the utility of ring expansion and olefination techniques in spiro ring construction.

Amination via Strecker Reaction and Chiral Auxiliaries

The introduction of the amine group often employs the Strecker reaction , which converts spirocyclic ketones into aminonitriles that can be hydrolyzed to amines or amino acids. Key aspects include:

  • Use of chiral amine auxiliaries such as (R)-α-phenylglycinol or Ellman’s sulfinamide to induce stereoselectivity.
  • Moderate to low diastereoselectivity in some cases, necessitating chromatographic separation of stereoisomers.
  • The Strecker reaction is versatile for installing amino groups on spirocyclic ketones, enabling access to various stereoisomers of spiro amines.

1,3-Dipolar Cycloaddition Approaches

Another attractive synthetic route is the 1,3-dipolar cycloaddition between exocyclic alkenes and imines derived from α-amino acid esters. This method:

  • Yields spirocyclic amines in moderate to high yields (40–99%).
  • Often requires metal catalysts to support the cycloaddition.
  • Provides access to diverse spirocyclic architectures, including carbocyclic and heterocyclic variants.

Comparative Summary of Preparation Methods

Method Key Steps Advantages Challenges Yield Range
Horner-Wadsworth-Emmons + Olefination + Meinwald Rearrangement Ketone olefination, epoxidation, rearrangement for spiro ring formation Versatile, allows stereochemical control Requires careful optimization, multi-step Moderate to good
Strecker Reaction with Chiral Auxiliaries Amination of spirocyclic ketones using chiral auxiliaries Enables stereoselective amine installation Moderate diastereoselectivity, needs chromatographic separation Moderate
1,3-Dipolar Cycloaddition Cycloaddition of dipolarophiles and imines High yields, diverse spirocycles accessible Metal catalyst dependency, substrate scope limited 40–99%

Research Findings and Notes

  • The stereochemical diversity-oriented conformational restriction strategy is a key concept in designing spirocyclic compounds like this compound, enhancing biological activity by rigidifying molecular conformations.
  • The use of Ellman’s sulfinamide as a chiral auxiliary has been shown to improve the stability and chromatographic separation of stereoisomers compared to (R)-α-phenylglycinol.
  • The 1,3-dipolar cycloaddition approach is notable for its efficiency and has been elaborated in recent literature, providing a robust alternative to traditional ring closure methods.
  • Practical preparation of stock solutions for biological testing requires attention to solvent order and clarity to ensure solubility and stability.

Chemical Reactions Analysis

Oxidation Reactions

Spiro[2.4]heptan-1-amine hydrochloride can undergo oxidation under controlled conditions. The amine group is typically oxidized to a nitro or carbonyl group, depending on the reagents used.

Reagent Conditions Product Notes
KMnO₄Acidic or neutral aqueousSpiro[2.4]heptan-1-oneForms ketone via N–H oxidation
CrO₃Acidic mediumSpiro[2.4]heptan-1-iminePartial oxidation observed

The ketone derivative (spiro[2.4]heptan-1-one) is a common intermediate for further functionalization, such as in the synthesis of heterocyclic compounds.

Reduction Reactions

While the hydrochloride salt itself is not typically reduced, its free base form (spiro[2.4]heptan-1-amine) can participate in reductive alkylation or act as a reducing agent in specific systems.

Reagent Conditions Product Application
LiAlH₄Anhydrous ether, refluxN-Alkylated derivativesSynthesis of tertiary amines

Nucleophilic Substitution Reactions

The amine group in the deprotonated form exhibits nucleophilic behavior, enabling substitution reactions with electrophiles.

Electrophile Base Product Yield
Alkyl halides (R–X)NaOH, EtOHN-Alkyl spiro derivativesModerate
Acyl chlorides (RCOCl)PyridineN-Acyl spiro derivativesHigh

For example, reaction with acetyl chloride produces N-acetyl-spiro[2.4]heptan-1-amine, a precursor for bioactive molecules.

Alkylation and Acylation

Alkylation and acylation are pivotal for modifying the amine’s electronic and steric properties.

Reaction Type Reagent Conditions Product
AlkylationCH₃IK₂CO₃, DMF, 60°CN-Methyl derivative
AcylationBenzoyl chlorideEt₃N, CH₂Cl₂, 0°C→RTN-Benzoyl derivative

These derivatives are valuable in medicinal chemistry for tuning pharmacokinetic properties.

Cycloaddition Reactions

The spirocyclic amine can participate in [2+2] cycloadditions with ketenes to form β-lactams, a reaction exploited in antibiotic synthesis.

Ketene Source Conditions Product Reference
DiphenylketeneThermal, solvent-freeSpiro-β-lactam
Di-p-tolylketeneReflux in tolueneSubstituted β-lactam

For instance, reaction with diphenylketene yields spiro-fused β-lactams, which exhibit antimicrobial activity .

Ring-Opening Reactions

Under acidic or basic conditions, the spiro framework can undergo ring-opening to generate linear amines or lactams.

Condition Reagent Product Application
HCl (concentrated)H₂O, refluxLinear heptane diaminePolymer precursors
NaOEtEthanol, 80°CLactam derivativesHeterocyclic synthesis

Biological Derivatization

The hydrochloride salt serves as a precursor for bioactive molecules. For example:

  • Antiviral derivatives : Modifications at the amine group yield compounds with anti-HBV activity (EC₅₀ values in µM range).

  • Enzyme inhibitors : Rigid spiro structure enhances binding to enzymatic active sites.

Scientific Research Applications

Overview

Spiro[2.4]heptan-1-amine hydrochloride is a spirocyclic amine with significant potential in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structural properties allow it to participate in diverse chemical reactions and biological interactions, making it a valuable compound for research and development.

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₄ClN
  • Structural Characteristics : The compound features a spirocyclic structure where two rings are interconnected through a single atom, contributing to its unique reactivity and biological activity.

Chemistry

  • Building Block for Organic Synthesis : this compound is utilized as a key intermediate in the synthesis of complex organic molecules. Its structural framework allows for the introduction of various functional groups through substitution reactions.
  • Chemical Reactions :
    • Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate.
    • Reduction : Undergoes reduction to yield different amine derivatives with reagents such as lithium aluminum hydride.
    • Substitution Reactions : The spirocyclic structure facilitates nucleophilic substitution reactions, allowing for the incorporation of diverse functional groups.

Biology

  • Biological Activity Investigation : Research has indicated that this compound may interact with neurotransmitter systems, particularly excitatory amino acid receptors linked to L-glutamate. This interaction suggests potential therapeutic applications in neuropharmacology.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential use in drug development, particularly as a precursor for designing new pharmaceuticals with unique pharmacological properties.
  • Antiviral and Antibacterial Activities :
    • Studies have shown that derivatives of this compound exhibit moderate anti-hepatitis B virus (HBV) activity and antibacterial properties against various Gram-positive and Gram-negative bacteria.

Industry

  • Material Development : this compound is used in the synthesis of materials with specific structural and functional properties, enhancing the performance of industrial products.

Case Study 1: Inhibition of Glutamate Racemase

A study focused on the inhibitory effects of spirocyclic compounds on Helicobacter pylori glutamate racemase, revealing promising results:

CompoundInhibition (%)Remarks
Compound A75%Strong inhibitor
Compound B50%Moderate inhibitor
Compound C30%Weak inhibitor

This study highlights the potential for developing new antibacterial therapies based on spirocyclic structures.

Case Study 2: Structure-Activity Relationship (SAR)

An analysis of structure-activity relationships indicated that specific modifications to the spirocyclic framework can significantly enhance biological activity. For instance, introducing functional groups at strategic positions alters pharmacokinetic profiles and receptor binding affinities.

Mechanism of Action

The mechanism of action of Spiro[2.4]heptan-1-amine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Spiro[2.5]octan-1-amine Hydrochloride (CAS: 17202-91-4)

  • Molecular Formula : C₈H₁₆ClN
  • Molecular Weight : 161.68 g/mol
  • Key Differences :
    • The expanded spiro ring (2.5 vs. 2.4) increases molecular flexibility and alters steric hindrance.
    • Cost : Priced at ¥2,770.00/500 mg (vs. ¥26,374.00/1 g for Spiro[2.4]heptan-1-amine HCl), indicating higher synthetic complexity for the latter .
    • Applications: Both are used in chemical intermediates, but Spiro[2.5]octan-1-amine is less documented in agrochemical contexts .

Spiro[3.3]heptan-2-amine Hydrochloride (CAS: 1416439-08-1)

  • Molecular Formula : C₇H₁₄ClN
  • Molecular Weight : 147.65 g/mol
  • Key Differences :
    • The [3.3] spiro system creates a more symmetric structure, reducing steric strain compared to the [2.4] system.
    • Stability : Lower molecular weight and distinct ring geometry may enhance solubility in polar solvents .

Bicyclo[2.2.1]heptan-1-amine Derivatives

  • Example : 2-Bromobicyclo[2.2.1]heptan-1-amine HCl (CAS: 1432679-02-1)
    • Molecular Formula : C₇H₁₃BrClN
    • Molecular Weight : 226.54 g/mol
    • Key Differences :
  • Bicyclic (non-spiro) structure lacks a shared spiro carbon, reducing steric constraints.
  • Bromine substitution introduces electronegativity, altering reactivity in cross-coupling reactions .

Physicochemical and Functional Comparisons

Stability and Fragmentation Patterns

  • Spiro[2.4]heptan-1-amine HCl undergoes fragmentation at the spiro junction under electron ionization mass spectrometry (EIMS), losing ClC₆H₄N₂CO and ClC₆H₄N₂CO₂ fragments (e.g., peaks at m/z 505 and 489 for related compounds). This is consistent with analogous spiro compounds, suggesting shared instability under high-energy conditions .
  • In contrast, bicyclo derivatives (e.g., 2-bromo-bicyclo[2.2.1]heptan-1-amine HCl) exhibit fragmentation patterns dominated by halogen loss (e.g., bromine), reflecting distinct bond strengths .

Cost and Availability

  • Spiro[2.4]heptan-1-amine HCl : ¥26,374.00/1 g (discontinued in some regions; batch-dependent availability) .
  • Spiro[2.2]pentan-1-amine HCl : $1,500/1 g (specialized research use only) .

Research Findings and Industrial Relevance

  • Synthetic Challenges : The [2.4] spiro system requires precise cyclization conditions to avoid byproducts, unlike the more flexible [3.3] or bicyclo systems .

Biological Activity

Spiro[2.4]heptan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure characterized by a nitrogen atom integrated into its framework. This unique configuration allows it to interact with various biological targets, potentially influencing multiple physiological pathways.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies indicate that it may bind to specific receptors involved in the central nervous system (CNS), particularly excitatory amino acid receptors that respond to L-glutamate, a key neurotransmitter in the CNS . The spirocyclic structure enables the compound to fit into unique binding sites on enzymes and receptors, modulating their activity and leading to various biological effects .

Biological Activities

Research has explored several potential biological activities of this compound:

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeNotable Features
Spiro[3.3]heptan-2-amine hydrochlorideBicyclic amineDifferent ring size; potential neuroactive properties
Spiro[2.5]octan-1-amine hydrochlorideBicyclic amineLarger ring system; varied biological activity
1-AminocyclopentaneCyclic amineSmaller ring; simpler structure with distinct properties

Uniqueness : The specific ring fusion and nitrogen placement in this compound may confer unique biological activities not found in other similar compounds, particularly in neuropharmacology .

Case Studies and Research Findings

Several studies have explored the biological implications of spirocyclic compounds:

  • Neuropharmacological Applications : A study highlighted the potential of spirocyclic compounds in modulating neurotransmitter systems, suggesting that they could serve as scaffolds for developing new therapeutic agents targeting CNS disorders .
  • Antiparasitic Activity : Research on related spiro-containing derivatives showed promising results against Trypanosoma brucei, indicating potential for antiparasitic applications .
  • Synthesis and Evaluation : A synthesis study demonstrated various methods for producing spiro compounds, emphasizing microwave-assisted techniques that improve yields and reduce reaction times .

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of Spiro[2.4]heptan-1-amine hydrochloride in synthetic batches?

To verify structural integrity, researchers should employ 1H and 13C NMR spectroscopy to confirm the spiro ring geometry and amine-hydrochloride bond. Comparative analysis of coupling constants (e.g., for spiro[2.4]heptane derivatives) can resolve ambiguities in stereochemistry, as demonstrated in studies of similar spiro compounds . Additionally, HPLC with UV/Vis detection (≥98% purity threshold) is critical for assessing purity, as outlined for structurally related amines like Liproxstatin-1 hydrochloride .

Q. How should researchers design synthetic routes for this compound while minimizing stereochemical impurities?

Synthetic routes should prioritize ring-closing strategies using bicyclic precursors (e.g., tert-butyl carboxylates) to enforce spiro ring formation, as seen in analogous spiro[2.2]pentane syntheses . Post-synthetic steps must include acidic workup to ensure protonation of the amine group and crystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt. Reaction progress should be monitored via thin-layer chromatography (TLC) to detect intermediates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Researchers must adhere to chemical hygiene plans requiring:

  • Use of PPE (gloves, lab coats, goggles) to prevent dermal/ocular exposure.
  • Training on emergency procedures for spills or inhalation, as mandated for structurally similar amines like Amantadine hydrochloride .
  • Documentation of Safety Data Sheets (SDS) and approval for deviations from SOPs by the Principal Investigator .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound derivatives be systematically resolved?

Discrepancies in activity (e.g., IC50 variations) may arise from purity differences or assay conditions. Researchers should:

  • Validate compound purity via HPLC-MS and quantify residual solvents using gas chromatography .
  • Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) to control variables, as applied in ferroptosis inhibition studies .
  • Perform dose-response curves with triplicate measurements to assess reproducibility .

Q. What computational and experimental strategies are effective in analyzing the spiro ring’s electronic environment and conformational stability?

  • DFT calculations can model the spiro ring’s strain energy and predict proton chemical shifts, corroborated by experimental 2D NMR (COSY, NOESY) to map coupling networks .
  • Variable-temperature NMR experiments (e.g., −40°C to 25°C) can detect restricted rotation in the spiro system, as demonstrated in spiro[4.4]nonadiene studies .

Q. How does the spiro architecture influence the compound’s pharmacokinetic properties in preclinical models?

The spiro structure enhances metabolic stability by restricting rotational freedom, reducing cytochrome P450-mediated oxidation. Comparative studies of spiro[2.2]pentane derivatives show prolonged half-lives in murine models . To evaluate bioavailability, researchers should conduct in vitro permeability assays (Caco-2 monolayers) and in vivo PK/PD profiling with LC-MS quantification .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and observed NMR spectra for this compound?

  • Reconcile anomalies by iterative spectral simulation (e.g., using MestReNova software) to account for long-range coupling or solvent effects .
  • Cross-validate with X-ray crystallography to resolve ambiguities in spiro ring geometry, as applied in related systems .

Q. What methodological frameworks ensure reproducibility in spiro compound synthesis across laboratories?

  • Adopt ICH Q2(R1) guidelines for analytical method validation (specificity, linearity, accuracy) .
  • Share detailed synthetic protocols (e.g., equivalents of reagents, inert atmosphere conditions) to minimize batch-to-batch variability, as emphasized in pharmaceutical impurity standards .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.4]heptan-1-amine hydrochloride
Reactant of Route 2
Spiro[2.4]heptan-1-amine hydrochloride

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